molecular formula C11H11BrN2 B1221621 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-84-9

7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

カタログ番号 B1221621
CAS番号: 61938-84-9
分子量: 251.12 g/mol
InChIキー: IXRIYMMZXPUXNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML142 is a small molecule drug initially developed by the Southern Research Institute. It is currently in the preclinical stage of development and is being investigated for its potential therapeutic applications in treating infectious diseases, nervous system diseases, and other conditions. One of its active indications is West Nile Fever .

科学的研究の応用

    Chemistry: Used as a tool compound to study chemical reactions and mechanisms.

    Biology: Investigated for its effects on biological pathways and cellular processes.

    Medicine: Potential therapeutic applications in treating infectious diseases and nervous system disorders.

    Industry: Used in the development of new drugs and therapeutic agents.

生化学分析

Biochemical Properties

7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with neuroprotective proteins, potentially inhibiting NMDA-induced cytotoxicity . The nature of these interactions often involves binding to specific sites on the proteins, altering their activity and function.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can exhibit neuroprotective activity, which suggests its potential in modulating neuronal cell functions . Additionally, it may impact other cellular processes, such as cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with neuroprotective proteins can inhibit NMDA-induced cytotoxicity, thereby protecting neuronal cells . These binding interactions can also result in changes in gene expression, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection. At higher doses, it could potentially cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly with varying dosages .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. These interactions can affect its localization and accumulation, influencing its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact its interactions with other biomolecules and its overall biochemical effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML142 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule drugs often involve:

    Formation of intermediates: This can include reactions such as alkylation, acylation, or cyclization.

    Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the intermediates and final product.

    Final assembly: The final steps often involve coupling reactions, deprotection, and purification to obtain the desired compound.

Industrial Production Methods: Industrial production of small molecule drugs like ML142 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

化学反応の分析

Types of Reactions: ML142 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

    Coupling reagents: Palladium catalysts, copper catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

作用機序

The mechanism of action of ML142 involves its interaction with specific molecular targets and pathways. While the exact targets are not fully disclosed, it is known to affect pathways involved in infectious diseases and nervous system disorders. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its therapeutic effects .

類似化合物との比較

ML142 can be compared with other small molecule drugs that target similar pathways or have similar therapeutic applications. Some similar compounds include:

    ML141: Another small molecule drug with similar therapeutic applications.

    CID-2950007: A compound with similar chemical structure and biological activity.

Uniqueness of ML142: ML142 is unique due to its specific molecular structure and its potential to treat a range of diseases, including West Nile Fever. Its development by the Southern Research Institute and its current preclinical status highlight its potential as a novel therapeutic agent .

特性

IUPAC Name

7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRIYMMZXPUXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(CN2C1)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358975
Record name 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61938-84-9
Record name 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 2
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 3
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 4
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 5
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Reactant of Route 6
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。